molecular formula C6H3BrN2S B1655099 6-Bromo-1,2,3-benzothiadiazole CAS No. 31860-02-3

6-Bromo-1,2,3-benzothiadiazole

Cat. No.: B1655099
CAS No.: 31860-02-3
M. Wt: 215.07
InChI Key: HRDFWZRRQDWWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

6-Bromo-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions due to its electron-withdrawing properties, which enhance its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient sites on proteins, facilitating nucleophilic substitution reactions . Additionally, this compound can form stable complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating oxidative stress pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it can induce oxidative stress and influence mitochondrial function . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3-benzothiadiazole typically involves the bromination of 1,2,3-benzothiadiazole. One common method includes the reaction of 1,2,3-benzothiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1,2,3-benzothiadiazole is widely used in scientific research due to its versatile properties:

Properties

IUPAC Name

6-bromo-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDFWZRRQDWWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305602
Record name 6-Bromo-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31860-02-3
Record name 6-Bromo-1,2,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31860-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3-benzothiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 2
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 4
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,2,3-benzothiadiazole
Reactant of Route 6
6-Bromo-1,2,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.